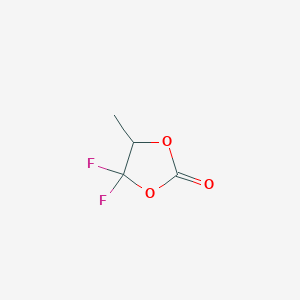
4,4-Difluoro-5-methyl-1,3-dioxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoro-5-methyl-1,3-dioxolan-2-one is a chemical compound with the molecular formula C4H4F2O3. It is a member of the dioxolane family, which are heterocyclic acetals. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a dioxolane ring, making it a unique and interesting molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-5-methyl-1,3-dioxolan-2-one typically involves the reaction of fluorinated precursors with appropriate reagents under controlled conditions. One common method involves the use of fluoroethylene carbonate as a starting material, which undergoes a series of reactions to introduce the methyl group and form the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Difluoro-5-methyl-1,3-dioxolan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives by altering the functional groups.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4,4-Difluoro-5-methyl-1,3-dioxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 4,4-Difluoro-5-methyl-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The fluorine atoms and the dioxolane ring play a crucial role in its reactivity and interactions with other molecules. The compound can form stable complexes with metal ions and participate in various catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoroethylene carbonate: A related compound with similar structural features but without the methyl group.
4-Fluoro-1,3-dioxolan-2-one: Another similar compound with only one fluorine atom.
4,5-Difluoro-1,3-dioxolan-2-one: A closely related compound with two fluorine atoms but different substitution patterns.
Uniqueness
4,4-Difluoro-5-methyl-1,3-dioxolan-2-one is unique due to the presence of both fluorine atoms and a methyl group on the dioxolane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
185680-80-2 |
|---|---|
Molekularformel |
C4H4F2O3 |
Molekulargewicht |
138.07 g/mol |
IUPAC-Name |
4,4-difluoro-5-methyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4H4F2O3/c1-2-4(5,6)9-3(7)8-2/h2H,1H3 |
InChI-Schlüssel |
FPBJCOIQZLWHFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(OC(=O)O1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


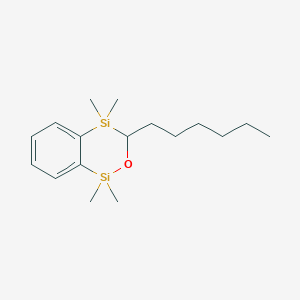
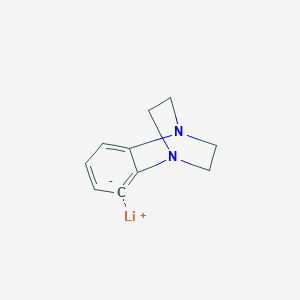
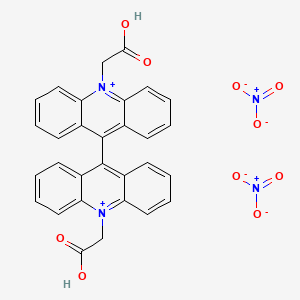
![N-[(3,6-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14275502.png)
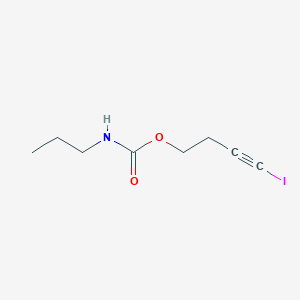
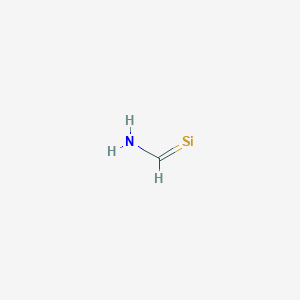
![3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one](/img/structure/B14275514.png)
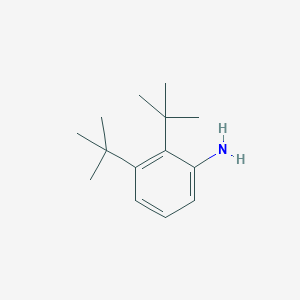
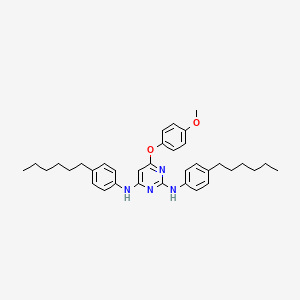
![{[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14275550.png)
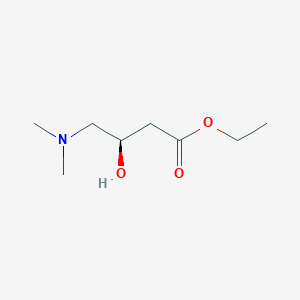
![(E)-N-(4-Nitrophenyl)-1-[4-(octyloxy)phenyl]methanimine](/img/structure/B14275554.png)
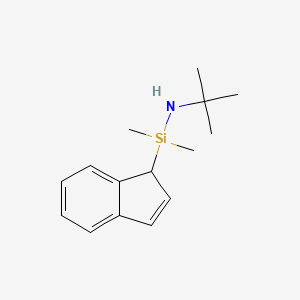
![6-[({2-[Bis(2-hydroxyethyl)amino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14275562.png)
